molecular formula C9H9F4NO B2381961 Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- CAS No. 1538362-49-0

Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)-

Cat. No.: B2381961
CAS No.: 1538362-49-0
M. Wt: 223.171
InChI Key: FZRNYBQHLHVVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzenemethanol core with an aminomethyl group at the alpha position, and additional fluorine and trifluoromethyl substituents. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- typically involves multi-step organic reactionsThe fluorine and trifluoromethyl groups are often introduced via electrophilic aromatic substitution reactions, utilizing reagents such as trifluoromethyl iodide and fluorine gas under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Key considerations in industrial synthesis include the management of reaction exothermicity and the purification of the final product to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The benzenemethanol core can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenemethanol core can yield benzaldehyde derivatives, while reduction of the aminomethyl group can produce primary amines with varying degrees of substitution.

Scientific Research Applications

Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, which can modulate the activity of target proteins. These interactions can lead to changes in protein conformation and function, ultimately affecting biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenemethanol derivatives with different substituents, such as:

  • Benzenemethanol, alpha-(aminomethyl)-4-chloro-2-(trifluoromethyl)-
  • Benzenemethanol, alpha-(aminomethyl)-4-bromo-2-(trifluoromethyl)-
  • Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(difluoromethyl)-

Uniqueness

What sets Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- apart from similar compounds is the specific combination of fluorine and trifluoromethyl groups, which imparts unique electronic and steric properties. These properties can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

2-amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-5-1-2-6(8(15)4-14)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRNYBQHLHVVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.